Cas no 2034207-05-9 (3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide)

3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide is a novel small-molecule compound featuring a pyrazine core substituted with a cyano group and linked to a pyrrolidine carboxamide moiety via an ether bridge. The structure incorporates a 4-methoxyphenethyl group, enhancing its potential for targeted interactions. This compound exhibits promising pharmacological properties due to its optimized molecular design, which balances lipophilicity and hydrogen-bonding capacity. The cyanopyrazine moiety contributes to electron-withdrawing effects, while the pyrrolidine carboxamide provides conformational flexibility. Its unique scaffold suggests potential applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator. The compound's synthetic accessibility and structural diversity make it a valuable intermediate for further derivatization in drug discovery programs.
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide structure
2034207-05-9 structure
Product name:3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
CAS No:2034207-05-9
MF:C19H21N5O3
MW:367.401743650436
CID:5346717

3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-((3-cyanopyrazin-2-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide
    • 3-(3-cyanopyrazin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
    • 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
    • Inchi: 1S/C19H21N5O3/c1-26-15-4-2-14(3-5-15)6-8-23-19(25)24-11-7-16(13-24)27-18-17(12-20)21-9-10-22-18/h2-5,9-10,16H,6-8,11,13H2,1H3,(H,23,25)
    • InChI Key: HVBAGRQOYCOEEP-UHFFFAOYSA-N
    • SMILES: O(C1C(C#N)=NC=CN=1)C1CN(C(NCCC2C=CC(=CC=2)OC)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 529
  • Topological Polar Surface Area: 100
  • XLogP3: 1.6

3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6488-1007-3mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
3mg
$63.0 2023-09-08
Life Chemicals
F6488-1007-30mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
30mg
$119.0 2023-09-08
Life Chemicals
F6488-1007-2μmol
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6488-1007-2mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
2mg
$59.0 2023-09-08
Life Chemicals
F6488-1007-40mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
40mg
$140.0 2023-09-08
Life Chemicals
F6488-1007-75mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
75mg
$208.0 2023-09-08
Life Chemicals
F6488-1007-4mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
4mg
$66.0 2023-09-08
Life Chemicals
F6488-1007-5mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
5mg
$69.0 2023-09-08
Life Chemicals
F6488-1007-10mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
10mg
$79.0 2023-09-08
Life Chemicals
F6488-1007-25mg
3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide
2034207-05-9
25mg
$109.0 2023-09-08

Additional information on 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide

Introduction to 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide (CAS No. 2034207-05-9)

3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034207-05-9, represents a fusion of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a pyrrolidine ring, a cyanopyrazine moiety, and an N-[2-(4-methoxyphenyl)ethyl] side chain. These components contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The structural features of 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide make it a promising candidate for such applications. Specifically, the presence of the pyrrolidine ring suggests potential interactions with enzymes and receptors involved in cellular signaling, while the cyanopyrazine moiety may contribute to its ability to inhibit specific enzymatic activities.

One of the most compelling aspects of this compound is its potential role in drug discovery. Researchers have been exploring its pharmacological properties to identify new therapeutic targets. For instance, studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory and analgesic effects. The N-[2-(4-methoxyphenyl)ethyl] side chain in this molecule could enhance its solubility and bioavailability, making it more suitable for clinical use.

The synthesis of 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the complex molecular framework. These methods not only highlight the synthetic prowess of modern chemistry but also underscore the importance of meticulous planning in drug development.

In the context of current research, this compound has been tested in various preclinical models to assess its efficacy and safety. Preliminary findings suggest that it may have significant therapeutic potential, particularly in the treatment of neurological disorders. The ability of the compound to interact with specific biological targets without causing adverse effects is a critical factor in its development as a drug candidate.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide at both the molecular and cellular levels. These tools allow researchers to predict how the compound will interact with biological systems, providing valuable insights into its mechanism of action. Such simulations are essential for optimizing drug design and improving outcomes in clinical trials.

As research progresses, collaborations between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this compound. The integration of interdisciplinary approaches will not only accelerate the discovery process but also ensure that therapeutic interventions are tailored to meet specific medical needs. The development pipeline for 3-[(3-cyanopyrazin-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide represents a testament to the power of innovation in modern medicine.

The future prospects for this compound are promising, with ongoing studies aimed at elucidating its full range of biological activities. By leveraging cutting-edge technologies and fostering collaborative research efforts, scientists are poised to transform this promising molecule into a viable therapeutic agent. The journey from laboratory discovery to clinical application is fraught with challenges, but the potential benefits make it a worthwhile endeavor.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司